![molecular formula C7H9NO2 B1396208 2-氮杂双环[2.2.2]辛烷-3,5-二酮 CAS No. 596795-04-9](/img/structure/B1396208.png)
2-氮杂双环[2.2.2]辛烷-3,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azabicyclo[2.2.2]octane-3,5-dione is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azabicyclo[2.2.2]octane-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azabicyclo[2.2.2]octane-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现与医药应用
2-氮杂双环[2.2.2]辛烷-3,5-二酮: 是一种含氮杂环化合物,在药物发现领域展现出巨大潜力。 其独特的结构已被用作多种生物活性分子全合成的关键合成中间体 。 该骨架尤其引人注目,因为它存在于结构相关的槐属生物碱中,这些生物碱对 α4β2 神经烟碱乙酰胆碱受体具有高亲和力 .
托烷生物碱的合成
该化合物的骨架是托烷生物碱家族的中心核心,托烷生物碱以其广泛的生物活性而闻名 。 针对以立体选择性方式制备这种基本结构的研究引起了全球关注,突出了其在合成有机化学中的重要性。
生物质增值利用
研究人员一直在探索通过光化学转化对生物质衍生化合物的增值利用,2-氮杂双环[2.2.2]辛烷-3,5-二酮 在这些过程中发挥作用 。 这种方法是开发可持续和环保化学工艺的更广泛努力的一部分。
钯催化反应
该化合物已参与有关钯催化氮丙啶反应的研究 。 这些研究是开发新合成方法的一部分,这些方法可以导致为各种应用创造复杂分子。
环境科学
该化合物在环境科学中的作用可能与其用于开发对环境更友好的新合成方法有关。 这包括流动化学和其他最大限度地减少浪费和能源消耗的过程 .
农业研究
在农业研究中,可以探索该化合物用于合成新的农用化学品。 它与天然生物碱的结构相似性表明其在害虫防治和植物生长调节方面的潜在应用 .
能源研究
虽然没有明确提及在能源研究中的直接应用,但该化合物参与光化学和光催化研究表明其潜在的相关性。 这些领域对于开发新的能量收集和存储技术至关重要 .
属性
IUPAC Name |
2-azabicyclo[2.2.2]octane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-3-4-1-2-5(6)7(10)8-4/h4-5H,1-3H2,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQSEXIKKWCLJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CC1NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)
![5-Chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B1396126.png)
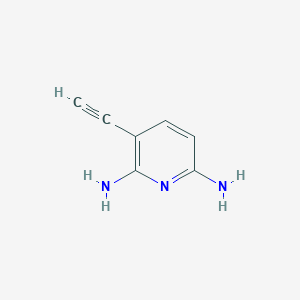

![2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1396135.png)

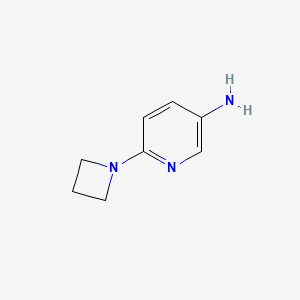
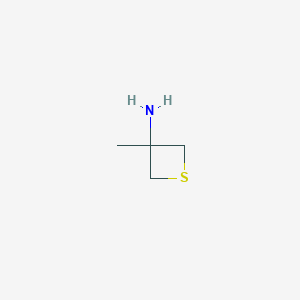
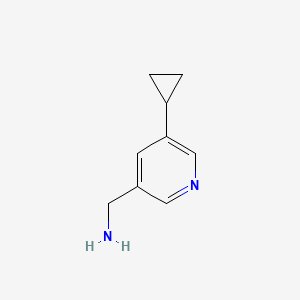

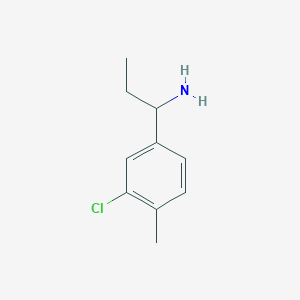

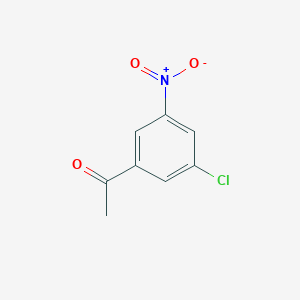
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine](/img/structure/B1396147.png)
